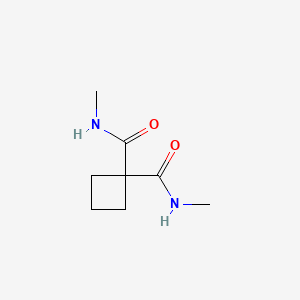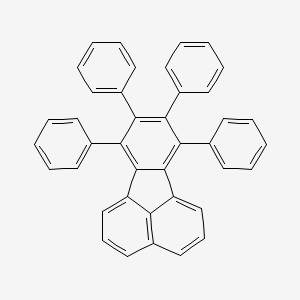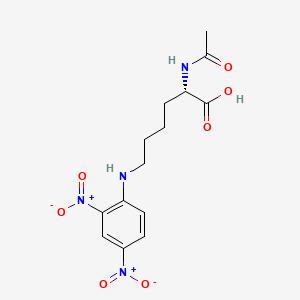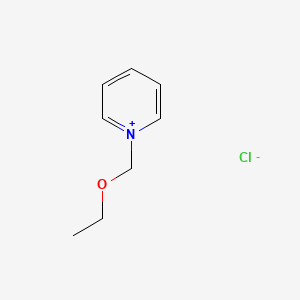![molecular formula C12H14N2O2 B14707841 2,5-bis[(2R)-2-methylaziridin-1-yl]cyclohexa-2,5-diene-1,4-dione CAS No. 20662-47-9](/img/structure/B14707841.png)
2,5-bis[(2R)-2-methylaziridin-1-yl]cyclohexa-2,5-diene-1,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-bis[(2R)-2-methylaziridin-1-yl]cyclohexa-2,5-diene-1,4-dione is a synthetic organic compound that belongs to the class of quinones Quinones are known for their diverse biological activities and are often used in medicinal chemistry for their cytotoxic properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-bis[(2R)-2-methylaziridin-1-yl]cyclohexa-2,5-diene-1,4-dione typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexa-2,5-diene-1,4-dione as the core structure.
Aziridine Introduction: The aziridine groups are introduced through a nucleophilic substitution reaction. This involves reacting cyclohexa-2,5-diene-1,4-dione with (2R)-2-methylaziridine under controlled conditions.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Solvents like dichloromethane or tetrahydrofuran are commonly used. The reaction temperature is maintained at around 0-5°C to control the reactivity of aziridine.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2,5-bis[(2R)-2-methylaziridin-1-yl]cyclohexa-2,5-diene-1,4-dione undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form various quinone derivatives.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone derivatives.
Substitution: The aziridine groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Produces various quinone derivatives.
Reduction: Yields hydroquinone derivatives.
Substitution: Leads to the formation of aziridine-substituted derivatives.
Aplicaciones Científicas De Investigación
2,5-bis[(2R)-2-methylaziridin-1-yl]cyclohexa-2,5-diene-1,4-dione has several scientific research applications:
Cancer Research: The compound has shown potential as an antiproliferative agent, exhibiting cytotoxic activity against various cancer cell lines.
Medicinal Chemistry: It is used in the design and synthesis of new drugs with improved efficacy and reduced side effects.
Biological Studies: The compound is used to study the mechanisms of cell death, including apoptosis and necrosis.
Industrial Applications:
Mecanismo De Acción
The mechanism of action of 2,5-bis[(2R)-2-methylaziridin-1-yl]cyclohexa-2,5-diene-1,4-dione involves several pathways:
Cytotoxicity: The compound induces cell death through the generation of reactive oxygen species (ROS), leading to oxidative stress and apoptosis.
DNA Interaction: It can intercalate into DNA, disrupting the replication process and leading to cell cycle arrest.
Enzyme Inhibition: The compound inhibits key enzymes involved in cellular metabolism, further contributing to its cytotoxic effects.
Comparación Con Compuestos Similares
Similar Compounds
2,5-bis[(2-methylphenyl)amino]cyclohexa-2,5-diene-1,4-dione: Another quinone derivative with similar cytotoxic properties.
2,5-bis[(5-methylhexan-2-yl)amino]cyclohexa-2,5-diene-1,4-dione: Known for its antiproliferative activity.
2,5-dimethoxy-3-hexyl-2,5-cyclohexadiene-1,4-dione: Exhibits prominent cytotoxicity against human tumor cell lines.
Uniqueness
2,5-bis[(2R)-2-methylaziridin-1-yl]cyclohexa-2,5-diene-1,4-dione is unique due to its specific aziridine groups, which enhance its reactivity and cytotoxicity
Propiedades
Número CAS |
20662-47-9 |
|---|---|
Fórmula molecular |
C12H14N2O2 |
Peso molecular |
218.25 g/mol |
Nombre IUPAC |
2,5-bis[(2R)-2-methylaziridin-1-yl]cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C12H14N2O2/c1-7-5-13(7)9-3-12(16)10(4-11(9)15)14-6-8(14)2/h3-4,7-8H,5-6H2,1-2H3/t7-,8-,13?,14?/m1/s1 |
Clave InChI |
JVACXZNHLRSLFZ-PTXFUZPWSA-N |
SMILES isomérico |
C[C@@H]1CN1C2=CC(=O)C(=CC2=O)N3C[C@H]3C |
SMILES canónico |
CC1CN1C2=CC(=O)C(=CC2=O)N3CC3C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,3,5-Triazabicyclo[4.2.0]octa-3,5,7-triene](/img/structure/B14707760.png)
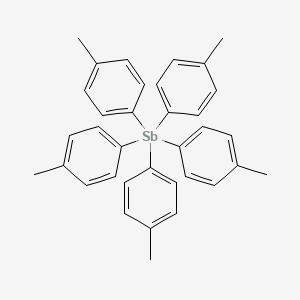
![(1,4-Phenylene)bis{dimethyl[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane}](/img/structure/B14707778.png)
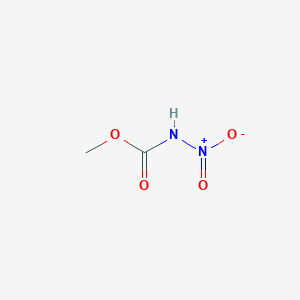
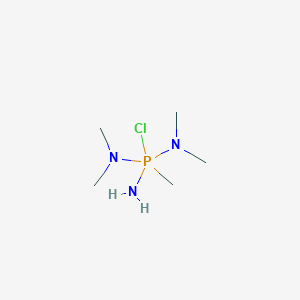
![Phenol, 2-[(dimethylamino)methyl]-6-methyl-](/img/structure/B14707809.png)

